Cas no 1172421-10-1 (4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzyloxy group, a fluorophenyl moiety, and a furan-2-ylmethyl carboxamide, contributing to its unique physicochemical properties. The compound's design suggests possible bioactivity, particularly in targeting specific enzymatic or receptor pathways. Its fluorinated aromatic ring may enhance metabolic stability, while the furan moiety could influence binding affinity. This molecule is of interest for further investigation in drug discovery, particularly in the development of novel therapeutic agents. Proper handling and storage under controlled conditions are recommended to maintain its stability.
4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide structure
1172421-10-1 structure
Product name:4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide
CAS No:1172421-10-1
MF:C22H18FN3O3
Molecular Weight:391.395028591156
CID:6342831
PubChem ID:42109803

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide
    • 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
    • 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide
    • 1172421-10-1
    • VU0633189-1
    • AKOS024494721
    • 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
    • F5069-0469
    • インチ: 1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27)
    • InChIKey: XPUNWCCHDFQOFF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C=C(C(C(NCC2=CC=CO2)=O)=N1)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 391.13321961g/mol
  • 同位素质量: 391.13321961g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 523
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.3Ų
  • XLogP3: 3.7

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5069-0469-10μmol
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
10μmol
$69.0 2023-09-05
Life Chemicals
F5069-0469-50mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
50mg
$160.0 2023-09-05
Life Chemicals
F5069-0469-10mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
10mg
$79.0 2023-09-05
Life Chemicals
F5069-0469-40mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
40mg
$140.0 2023-09-05
Life Chemicals
F5069-0469-20μmol
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
20μmol
$79.0 2023-09-05
Life Chemicals
F5069-0469-25mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
25mg
$109.0 2023-09-05
Life Chemicals
F5069-0469-3mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
3mg
$63.0 2023-09-05
Life Chemicals
F5069-0469-75mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
75mg
$208.0 2023-09-05
Life Chemicals
F5069-0469-2mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
2mg
$59.0 2023-09-05
Life Chemicals
F5069-0469-1mg
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1172421-10-1
1mg
$54.0 2023-09-05

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide 関連文献

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamideに関する追加情報

Introduction to 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide (CAS No. 1172421-10-1)

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide, identified by its CAS number 1172421-10-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including a benzyloxy moiety, a 4-fluorophenyl substituent, and a furan-2-ylmethyl side chain, contributes to its unique chemical properties and potential therapeutic applications.

The benzyloxy group is particularly noteworthy as it often enhances the metabolic stability and bioavailability of pharmaceutical compounds. In contrast, the 4-fluorophenyl ring introduces a fluorine atom, which is frequently employed in drug design to modulate pharmacokinetic properties such as lipophilicity and binding affinity. The furan-2-ylmethyl component adds an additional layer of complexity, potentially influencing both the electronic distribution and steric environment of the molecule. These structural features collectively make 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Studies have indicated that the pyrazole scaffold is capable of interacting with various biological targets, including enzymes and receptors involved in inflammatory pathways. The fluorine substituent in the 4-fluorophenyl ring has been shown to enhance binding interactions with certain proteins, suggesting that this compound may exhibit potent effects on relevant biological processes.

In particular, research has highlighted the potential of pyrazole derivatives in modulating immune responses and reducing inflammation. The combination of the benzyloxy, 4-fluorophenyl, and furan-2-ylmethyl groups in 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide may contribute to its ability to interact with key mediators of inflammation, such as cytokines and chemokines. Preliminary studies have suggested that this compound could serve as a lead structure for developing novel therapeutics targeting chronic inflammatory diseases.

The role of fluorine in pharmaceuticals extends beyond mere structural modification; it can significantly influence the pharmacological profile of a drug. Fluorinated aromatic rings are known to improve metabolic stability by resisting degradation by cytochrome P450 enzymes. This characteristic is particularly valuable for drugs that require longer half-lives or extended therapeutic windows. The presence of a fluorine atom in the 4-fluorophenyl group of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide may thus contribute to its stability and efficacy in vivo.

Furthermore, the furan-2-ylmethyl moiety is an interesting feature from a synthetic chemistry perspective. Furan derivatives are well-documented for their versatility in medicinal chemistry due to their ability to engage with multiple biological targets. The incorporation of this group into the pyrazole core may enhance the compound's affinity for certain enzymes or receptors while maintaining overall structural integrity. This has opened up new avenues for designing molecules with tailored pharmacological properties.

From a synthetic standpoint, 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide represents an excellent example of how functional group interplay can lead to innovative drug candidates. The synthesis involves multi-step reactions that showcase the compound's synthetic accessibility while highlighting challenges such as regioselectivity and protecting group strategies. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with higher efficiency and precision, paving the way for rapid development pipelines.

The growing interest in natural product-inspired scaffolds has also influenced the design of new compounds like 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide. By integrating elements from known bioactive molecules into synthetic frameworks, researchers can generate novel structures with enhanced biological activity. The combination of pyrazole, benzene derivatives, and furan moieties aligns well with this approach, offering a rich chemical space for exploration.

In conclusion,4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide (CAS No. 1172421-10-1) stands out as a structurally intriguing compound with significant potential in pharmaceutical research. Its unique blend of functional groups positions it as a valuable tool for investigating biological pathways related to inflammation and beyond. As computational methods continue to evolve, so too will our ability to predict and optimize the pharmacological properties of such molecules, ensuring that compounds like this one remain at the forefront of drug discovery efforts.

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